Pomalidomide 4'-PEG2-amine

PROTAC synthesis Conjugation chemistry Amide coupling

This pre-functionalized CRBN-PEG2-amine conjugate eliminates multi-step linker attachment, enabling direct amide coupling to carboxyl-containing target ligands for high-throughput degrader library synthesis. Benchmark cellular efficacy (BRD4 IC50 = 41.8 nM; antiproliferative 0.81 μM) and ~10-fold greater Ikaros/Aiolos degradation vs. lenalidomide warheads make it a superior starting point for oncology PROTAC programs. Supplied as hydrochloride salt with ≥98% purity by HPLC.

Molecular Formula C19H25ClN4O6
Molecular Weight 440.88
CAS No. 2245697-87-2
Cat. No. B2357587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide 4'-PEG2-amine
CAS2245697-87-2
Molecular FormulaC19H25ClN4O6
Molecular Weight440.88
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN.Cl
InChIInChI=1S/C19H24N4O6.ClH/c20-6-8-28-10-11-29-9-7-21-13-3-1-2-12-16(13)19(27)23(18(12)26)14-4-5-15(24)22-17(14)25;/h1-3,14,21H,4-11,20H2,(H,22,24,25);1H
InChIKeyBIBZEYIXXZHGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pomalidomide 4'-PEG2-amine (CAS 2245697-87-2) Procurement Guide: Functionalized Cereblon Ligand with PEG2 Spacer and Terminal Amine for PROTAC Synthesis


Pomalidomide 4'-PEG2-amine (CAS 2245697-87-2), also designated as Pomalidomide-PEG2-C2-NH2 hydrochloride, is a pre-functionalized E3 ligase ligand-linker conjugate . The compound integrates a pomalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand with a two-unit polyethylene glycol (PEG2) spacer, terminating in a primary amine group supplied as a hydrochloride salt (molecular weight 440.88 g/mol, purity ≥95% by HPLC) . This pre-assembled configuration eliminates the need for multi-step linker attachment prior to target protein ligand conjugation . The compound serves as a degrader building block for the modular assembly of heterobifunctional proteolysis-targeting chimeras (PROTACs) that recruit the CRL4-CRBN E3 ubiquitin ligase complex [1].

Pomalidomide 4'-PEG2-amine (CAS 2245697-87-2): Why In-Class Cereblon Ligand-Linker Conjugates Cannot Be Interchanged Without Experimental Validation


Substitution among CRBN-recruiting ligand-linker conjugates—even those with identical cereblon-binding warheads—introduces substantial experimental variability that can undermine PROTAC performance. The PEG spacer length directly determines the spatial distance between the E3 ligase and the target protein, which governs ternary complex formation efficiency and subsequent ubiquitination kinetics . A change from a 2-unit PEG spacer to a 3-unit or 4-unit PEG spacer alters the linker trajectory and can reposition the target ligand relative to the cereblon binding pocket, potentially reducing degradation efficiency or altering degradation selectivity . Additionally, the terminal functional group determines the conjugation chemistry: the amine terminus of this compound enables amide bond formation with carboxyl-containing target ligands, whereas the alternative carboxylic acid-terminated variant (Pomalidomide-PEG2-COOH, CAS 2140807-17-4) requires a complementary amine on the target ligand . These differences preclude direct substitution without re-optimization of the ternary complex geometry and conjugation strategy.

Pomalidomide 4'-PEG2-amine (CAS 2245697-87-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Terminal Amine vs. Terminal Carboxylic Acid: Conjugation Chemistry and Synthetic Workflow Efficiency for Pomalidomide 4'-PEG2-amine

Pomalidomide 4'-PEG2-amine (terminal amine, CAS 2245697-87-2) and its direct functional analog Pomalidomide-PEG2-COOH (terminal carboxylic acid, CAS 2140807-17-4) represent two complementary conjugation handles for PROTAC assembly. The amine terminus of the target compound enables direct amide bond formation with carboxyl-containing target protein ligands via standard carbodiimide-mediated coupling chemistry, whereas the carboxylic acid variant requires an amine-functionalized target ligand for analogous coupling . This functional group complementarity directly determines which target ligand scaffolds can be efficiently conjugated without additional chemical modification steps. The compound's amine group has been demonstrated to facilitate rapid conjugation with carboxyl linkers through standard coupling reactions .

PROTAC synthesis Conjugation chemistry Amide coupling E3 ligase recruitment

PEG2 Spacer Length: Quantified Synthesis Yield Advantage of Secondary Amine Linkers in Pomalidomide-Conjugate Preparation

The PEG2 linker in Pomalidomide 4'-PEG2-amine incorporates a secondary amine attachment point at the pomalidomide 4-position. A systematic study of 18 pomalidomide-linker syntheses demonstrated that secondary amine nucleophiles consistently afford substantially higher yields compared to primary amine nucleophiles when reacting with 4-fluorothalidomide [1]. This structure-reactivity relationship was exploited to develop a one-pot synthesis of JQ1-pomalidomide conjugates achieving yields up to 62%, representing a marked improvement over multi-step literature methods [1].

PROTAC linker optimization Synthetic yield PEG spacer Secondary amine vs primary amine

Pomalidomide vs. Lenalidomide Cereblon Ligand Potency: Quantitative Basis for E3 Ligase Recruitment Efficiency in PROTAC Design

The pomalidomide warhead incorporated in Pomalidomide 4'-PEG2-amine exhibits significantly higher cereblon-binding potency than the lenalidomide-based warhead found in alternative E3 ligase ligand-linker conjugates. In preclinical models, pomalidomide has demonstrated up to 10-fold greater potency than lenalidomide in inducing degradation of the transcription factors Ikaros and Aiolos [1]. Additionally, pomalidomide binds to cereblon (CRBN-DDB1 complex) with an IC50 of approximately 3 μM and shows a Kd of 1.4 μM for truncated cereblon protein [2]. This enhanced potency translates to more efficient E3 ligase recruitment when the warhead is incorporated into a PROTAC scaffold.

Cereblon binding affinity IMiD potency E3 ligase recruitment PROTAC warhead selection

Validated PROTAC Degradation Activity: Quantitative Cellular Efficacy of Pomalidomide-PEG2-Azide Derived PROTAC Against BRD4

A PROTAC compound (compound 21) constructed using Pomalidomide-PEG2-azide—a direct synthetic derivative of Pomalidomide 4'-PEG2-amine—demonstrated quantifiable cellular activity against the BRD4 bromodomain protein [1]. The compound exhibited an IC50 of 0.81 μM for inhibition of THP-1 acute monocytic leukemia cell line growth [1]. At a concentration of 1 μM, compound 21 achieved effective degradation of BRD4 protein and consequent inhibition of c-Myc expression [1]. This provides direct experimental validation that PROTACs built from this pomalidomide-PEG2 scaffold achieve target engagement and functional degradation in a cellular context.

BRD4 degradation PROTAC cellular activity c-Myc inhibition Antiproliferative assay

Pomalidomide 4'-PEG2-amine (CAS 2245697-87-2): Evidence-Based Research and Industrial Application Scenarios


PROTAC Library Synthesis Targeting Carboxyl-Containing Ligands

The terminal amine group of Pomalidomide 4'-PEG2-amine enables direct amide coupling to target protein ligands bearing carboxylic acid moieties . This scenario is optimized for medicinal chemistry teams constructing degrader libraries where the target ligand pool includes carboxyl-functionalized scaffolds (e.g., IAP antagonists, BET inhibitors with acid handles). The PEG2 spacer provides a defined 2-ethylene glycol unit separation between the cereblon-binding warhead and the target ligand, a linker length that has been validated in functional PROTACs such as compound 21 (IC50 = 0.81 μM in THP-1 cells) [1].

High-Yield Parallel Synthesis of Pomalidomide-Based Degrader Libraries

The secondary amine architecture of the PEG2 linker attachment point confers a synthetic efficiency advantage demonstrated across 18 pomalidomide-linker preparations [2]. This scenario applies to high-throughput degrader synthesis workflows where maximizing coupling yields while minimizing purification steps is critical. The enhanced reactivity of the secondary amine compared to primary amine nucleophiles enables shorter reaction times and higher crude product yields, facilitating parallel library construction for structure-activity relationship (SAR) studies [2].

BRD4-Targeting PROTAC Development and Optimization

The validated cellular activity of a PROTAC derived from the pomalidomide-PEG2 scaffold (compound 21: BRD4 BD1 IC50 = 41.8 nM; cellular antiproliferative IC50 = 0.81 μM) establishes this compound as a competent starting point for BRD4 degrader development [1]. This scenario applies to research programs targeting BET family proteins (BRD2/3/4) in oncology, where the PEG2 linker length provides a defined spatial separation that supports ternary complex formation with CRBN E3 ligase. The degradation of BRD4 and subsequent c-Myc inhibition at 1 μM provides a benchmark for optimizing next-generation degraders [1].

Comparative E3 Ligase Recruitment Studies: Pomalidomide vs. Lenalidomide Warheads

The pomalidomide warhead in this conjugate exhibits approximately 10-fold greater potency in inducing Ikaros/Aiolos degradation compared to lenalidomide-based warheads [3]. This scenario applies to fundamental research comparing the degradation efficiency of different CRBN-recruiting warheads within identical linker-target ligand contexts. Researchers can use Pomalidomide 4'-PEG2-amine as the pomalidomide-containing control arm in head-to-head studies against lenalidomide-PEG2-amine conjugates to quantify the impact of warhead potency on overall PROTAC degradation efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide 4'-PEG2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.